3-(3-Ethynylphenoxy)azetidine
Description
3-(3-Ethynylphenoxy)azetidine is a four-membered nitrogen-containing heterocyclic compound featuring an ethynylphenyl ether substituent at the 3-position of the azetidine ring. Azetidines are increasingly valued in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to modulate physicochemical properties such as topological polar surface area (TPSA) and lipophilicity (logD) . For instance, azetidine-containing compounds are known to inhibit critical targets like Stat3 in cancer therapy and exhibit neuroprotective or antibacterial activities .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(3-ethynylphenoxy)azetidine |
InChI |
InChI=1S/C11H11NO/c1-2-9-4-3-5-10(6-9)13-11-7-12-8-11/h1,3-6,11-12H,7-8H2 |
InChI Key |
VRPCGBFWBMIWEO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)OC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethynylphenoxy)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through the intramolecular amination of organoboronates, providing azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale synthesis using efficient and scalable methods. These methods may include microwave-assisted synthesis, catalytic processes, and continuous flow reactions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethynylphenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3-Ethynylphenoxy)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Ethynylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The ring strain and the presence of the ethynyl group contribute to its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Azetidine derivatives are often compared to larger cyclic amines (e.g., pyrrolidine, piperidine) or oxygen-containing analogs (e.g., oxetanes). Key differences include:
- Ring Size and Rigidity : Azetidines’ smaller ring size imposes greater conformational constraints compared to piperidines, enhancing target binding specificity. For example, azetidine-based Cav2.2 inhibitors (e.g., compound 18) exhibit reduced potency relative to piperidine analogs but gain selectivity through structural rigidity .
- TPSA and Permeability: Azetidines with lower TPSA (e.g., 3-methoxyazetidine, TPSA = 94) demonstrate improved cellular permeability compared to analogs with polar substituents (e.g., 3-cyanoazetidine, TPSA = 108) .
Key Differentiators of this compound
While direct data on this compound is absent in the provided evidence, its inferred advantages over analogs include:
Enhanced Binding Specificity: The ethynyl group may engage in π-π stacking or hydrogen bonding, improving target affinity compared to smaller substituents (e.g., methoxy or cyano groups) .
Metabolic Robustness: Azetidines’ smaller rings resist oxidative metabolism better than pyrrolidines or piperidines, as shown in pyridinol series compounds .
Synergy with Fluorine : If fluorinated, the ethynylphenyl group could further optimize logD and bioavailability, similar to trifluoromethylpyrazole-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
